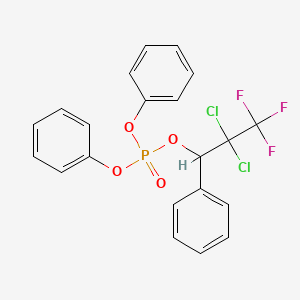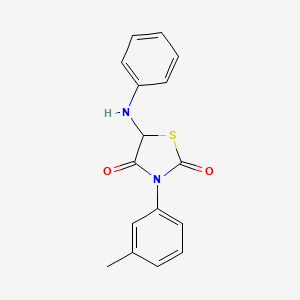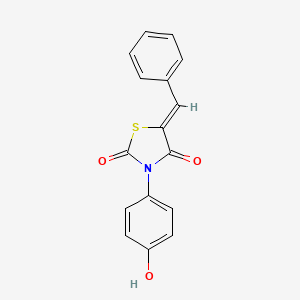![molecular formula C22H18Br2N4O B11690569 [6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)
[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of bromine atoms, phenyl groups, and a dihydroquinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE typically involves multiple stepsThe final step involves the formation of the acetohydrazide group through a condensation reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrazine for the formation of the acetohydrazide group, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, each with unique chemical and physical properties. These derivatives can be further modified to enhance their biological and chemical activities.
科学的研究の応用
2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with similar bromine and phenyl groups.
2-(4-Bromophenyl)quinoxaline: Another compound with a quinazoline core and bromine atoms.
4-(4-Bromophenyl)-2-thiazolethiol: A thiazole derivative with bromine and phenyl groups.
Uniqueness
2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE stands out due to its complex structure, which allows for multiple functional modifications. Its unique combination of bromine atoms, phenyl groups, and a dihydroquinazoline core provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H18Br2N4O |
|---|---|
分子量 |
514.2 g/mol |
IUPAC名 |
2-[6-bromo-2-(4-bromophenyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
InChI |
InChI=1S/C22H18Br2N4O/c23-16-8-6-15(7-9-16)22-26-19-11-10-17(24)12-18(19)21(14-4-2-1-3-5-14)28(22)13-20(29)27-25/h1-12,21H,13,25H2,(H,27,29) |
InChIキー |
DOKYHDFCEAOFJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)NN)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)
![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)


![N'-{(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690560.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B11690580.png)
